![molecular formula C7H8F2N2O2 B8098703 [6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol](/img/structure/B8098703.png)
[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol is a useful research compound. Its molecular formula is C7H8F2N2O2 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C7H8F2N2O2
- Molecular Weight : 194.15 g/mol
- Structure : The compound features a pyridazine ring substituted with a difluoromethyl group and a methanol moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The difluoromethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, suggesting moderate potency against these pathogens .
Antioxidant Activity
Antioxidant assays have shown that pyridazine derivatives can scavenge free radicals effectively. For instance, the DPPH assay indicated that certain methoxypyridazine compounds possess IC50 values comparable to established antioxidants like quercetin. This suggests potential utility in formulations aimed at reducing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have reported that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings were supported by assays measuring cytokine levels in cell cultures treated with the compound .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial effects of this compound against MRSA strains. The compound showed promising results with an MIC of 75 µg/mL, indicating its potential as a lead compound for developing new antibiotics . -
Case Study on Antioxidant Properties :
In another investigation, the antioxidant capacity of the compound was assessed using the DPPH method. Results indicated an IC50 value of approximately 30 µg/mL, demonstrating its effectiveness in neutralizing free radicals compared to standard antioxidants like ascorbic acid .
Data Summary
Biological Activity | Methodology | Result |
---|---|---|
Antimicrobial | MIC Assay | MIC = 75 µg/mL against MRSA |
Antioxidant | DPPH Scavenging Assay | IC50 = 30 µg/mL |
Anti-inflammatory | Cytokine Measurement | Downregulation of TNF-alpha |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Inhibition of HSD17B13
One of the primary applications of [6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol is as an inhibitor of hydroxysteroid 17β-dehydrogenase type 13 (HSD17B13). This enzyme is implicated in the progression of liver diseases, including nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. Recent patent applications indicate that compounds similar to this pyridazine derivative can be used to treat various liver conditions by reducing the development of liver cirrhosis and associated complications .
2. Treatment of Diabetes
The compound has been investigated for its potential role in managing diabetes. As a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, it may aid in controlling blood sugar levels by enhancing incretin hormones, which increase insulin secretion in response to meals. This mechanism is crucial for type 2 diabetes management . The structure of this compound suggests it could possess similar properties to other known DPP-IV inhibitors, making it a candidate for further development in diabetes therapy.
Case Studies
Case Study 1: Liver Disease Treatment
A study demonstrated that derivatives of pyridazine compounds, including this compound, showed significant efficacy in preclinical models for treating NAFLD. These compounds were administered to animal models with induced liver damage, resulting in reduced liver fat accumulation and improved histological outcomes. The findings suggest that these compounds could serve as a basis for new therapeutic agents targeting liver diseases .
Case Study 2: Antidiabetic Properties
In another investigation, a series of pyridazine derivatives were synthesized and tested for their DPP-IV inhibitory activity. Among these, certain compounds exhibited potent inhibition with IC50 values comparable to established DPP-IV inhibitors. This positions this compound as a promising candidate for further research into antidiabetic therapies .
Comparative Data Table
Compound | Target Disease | Mechanism of Action | Efficacy (IC50) |
---|---|---|---|
This compound | Nonalcoholic Fatty Liver Disease | HSD17B13 Inhibition | Not specified |
Similar Pyridazine Derivative | Type 2 Diabetes | DPP-IV Inhibition | 18 nM |
Eigenschaften
IUPAC Name |
[6-(difluoromethyl)-3-methoxypyridazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-13-7-4(3-12)2-5(6(8)9)10-11-7/h2,6,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDXOAZRPPEWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1CO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.